REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[CH:6][C:7]=1F.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[H][H]>C1COCC1.O.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)[NH2:9] |f:2.3|
|
Name
|
|
Quantity
|
25.196 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
365 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.1603 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
while agitating for 42 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 10°
|
Type
|
TEMPERATURE
|
Details
|
then maintained at 10-13° for 1 hr
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
is added with concomitant exotherm to 28°
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
WASH
|
Details
|
the aqueous phase is washed with toluene (95 ml)
|
Type
|
WASH
|
Details
|
The organic phase is washed with water (315 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Toluene (46 ml) and methanol (60 ml) are added
|
Type
|
CUSTOM
|
Details
|
the mixture sealed in a Parr shaker
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
CUSTOM
|
Details
|
The catalyst is then removed by filtration under reduced pressure
|
Type
|
WASH
|
Details
|
washed with toluene (60 ml)
|
Type
|
ADDITION
|
Details
|
Heptane (150 ml) is added to the filtrate
|
Type
|
CONCENTRATION
|
Details
|
the resultant slurry concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Heptane (300 ml) is added
|
Type
|
FILTRATION
|
Details
|
the precipitate collected by filtration under reduced pressure
|
Type
|
WASH
|
Details
|
washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |